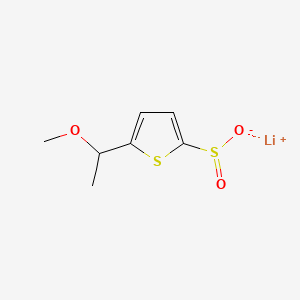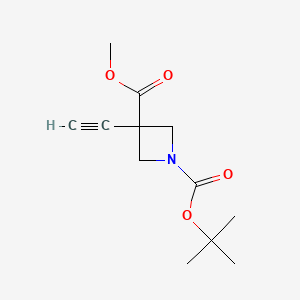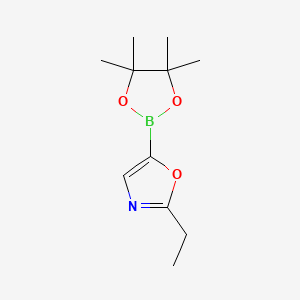
Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate: is an organosulfur compound with the molecular formula C7H9LiO3S2 This compound features a thiophene ring substituted with a methoxyethyl group and a sulfinate group, coordinated with a lithium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate typically involves the lithiation of a thiophene derivative followed by sulfonation. One common method includes the reaction of 2-bromo-thiophene with n-butyllithium at low temperatures (around -78°C) to achieve lithium-bromine exchange. The resulting 2-lithiothiophene can then be reacted with a sulfonating agent such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to yield the desired sulfinate compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfonate.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It is also utilized in the development of new materials with unique electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including organic semiconductors and corrosion inhibitors .
Mécanisme D'action
The mechanism by which Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to form a wide range of products. The thiophene ring provides stability and electronic properties that are beneficial in material science applications .
Comparaison Avec Des Composés Similaires
Sodium 5-(1-methoxyethyl)thiophene-2-sulfinate: Similar structure but with sodium instead of lithium.
5-(1-methoxyethyl)thiophene-2-sulfonate: Oxidized form of the sulfinate compound.
2-bromo-5-(1-methoxyethyl)thiophene: Precursor in the synthesis of the sulfinate compound.
Uniqueness: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is unique due to the presence of the lithium ion, which can influence the reactivity and stability of the compound. The combination of the methoxyethyl group and the sulfinate group on the thiophene ring also provides distinct electronic properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C7H9LiO3S2 |
|---|---|
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
lithium;5-(1-methoxyethyl)thiophene-2-sulfinate |
InChI |
InChI=1S/C7H10O3S2.Li/c1-5(10-2)6-3-4-7(11-6)12(8)9;/h3-5H,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
FNMFQIXFEHWWQP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C1=CC=C(S1)S(=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)

![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)




